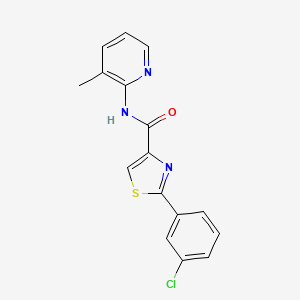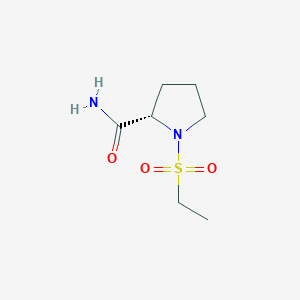![molecular formula C16H18N2O3S B7646412 N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide](/img/structure/B7646412.png)
N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide (PSPEA) is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. This compound is a derivative of sulfonamide, which is known for its antibacterial properties. However, PSPEA has been found to have different properties and applications than sulfonamide.
科学研究应用
N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide has been studied for its potential applications in various fields, including medicine, biotechnology, and materials science. In medicine, this compound has been found to have anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been studied for its potential use as a drug delivery system. In biotechnology, this compound has been used as a ligand for the purification of proteins. In materials science, this compound has been used as a building block for the synthesis of dendrimers, which are highly branched polymers with potential applications in drug delivery and imaging.
作用机制
The mechanism of action of N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide is not fully understood. However, it has been proposed that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs have been found to be overexpressed in many types of cancer, and their inhibition has been shown to induce apoptosis in cancer cells. This compound has also been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been found to inhibit the activity of HDACs and carbonic anhydrase. In vivo studies have shown that this compound has anticancer activity in animal models. This compound has also been found to have low toxicity in animal models.
实验室实验的优点和局限性
One advantage of using N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide in lab experiments is its potential as a drug delivery system. This compound has been shown to have good biocompatibility and can be easily modified to target specific cells or tissues. Another advantage is its potential as a ligand for the purification of proteins. This compound has been found to have high affinity for certain proteins, making it a useful tool for protein purification. However, one limitation of using this compound in lab experiments is its cost. This compound is a relatively expensive compound, which may limit its use in some experiments.
未来方向
There are several future directions for research on N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide. One direction is the development of this compound-based drug delivery systems for the treatment of cancer and other diseases. Another direction is the optimization of the synthesis method of this compound to improve yield and purity. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, the development of new this compound derivatives with improved properties and applications is an area of active research.
合成方法
The synthesis of N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide involves the reaction of 4-aminobenzene sulfonamide with 2-bromoethylacetate in the presence of a base. The resulting compound is then purified using column chromatography. This method has been reported to give a high yield of this compound with good purity.
属性
IUPAC Name |
N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-13(19)17-12-11-14-7-9-16(10-8-14)22(20,21)18-15-5-3-2-4-6-15/h2-10,18H,11-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKMSXZTYQNXJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7646331.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B7646340.png)
![1-benzyl-N-[4-(pyridin-4-ylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7646351.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7646364.png)
![6-tert-butyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B7646371.png)
![(E)-3-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7646387.png)
![(3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone](/img/structure/B7646393.png)

![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B7646400.png)
![2-[[1-(Difluoromethyl)benzimidazol-2-yl]methyl]-6-phenylpyridazin-3-one](/img/structure/B7646404.png)

![N-[4-(2-anilino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7646431.png)
![N-[[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(methylsulfonylmethyl)aniline](/img/structure/B7646437.png)